Mecoprop-trolamine Mecoprop-trolamine
Brand Name: Vulcanchem
CAS No.: 97635-48-8
VCID: VC17164834
InChI: InChI=1S/C10H11ClO3.C6H15NO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;8-4-1-7(2-5-9)3-6-10/h3-5,7H,1-2H3,(H,12,13);8-10H,1-6H2
SMILES:
Molecular Formula: C16H26ClNO6
Molecular Weight: 363.8 g/mol

Mecoprop-trolamine

CAS No.: 97635-48-8

Cat. No.: VC17164834

Molecular Formula: C16H26ClNO6

Molecular Weight: 363.8 g/mol

* For research use only. Not for human or veterinary use.

Mecoprop-trolamine - 97635-48-8

Specification

CAS No. 97635-48-8
Molecular Formula C16H26ClNO6
Molecular Weight 363.8 g/mol
IUPAC Name 2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chloro-2-methylphenoxy)propanoic acid
Standard InChI InChI=1S/C10H11ClO3.C6H15NO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;8-4-1-7(2-5-9)3-6-10/h3-5,7H,1-2H3,(H,12,13);8-10H,1-6H2
Standard InChI Key CDRNTSYQTIKJNX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.C(CO)N(CCO)CCO

Introduction

Chemical Identity and Structural Characteristics

Mecoprop-trolamine is synthesized through the neutralization of mecoprop acid (C₁₀H₁₁ClO₃) with triethanolamine, yielding a water-soluble salt optimized for herbicidal formulations . The parent compound, mecoprop, exists as a racemic mixture of (R)- and (S)-enantiomers, with the (R)-isomer (mecoprop-P) exhibiting herbicidal activity . The trolamine salt enhances solubility and stability, facilitating foliar absorption and systemic translocation in target plants.

Molecular Formula: C₁₀H₁₁ClO₃ · C₆H₁₅NO₃
Molecular Weight: 252.74 g/mol (mecoprop acid) + 149.19 g/mol (triethanolamine) = 401.93 g/mol
Structural Features: The anion retains the core 2-(4-chloro-2-methylphenoxy)propanoic acid structure, while the triethanolamine cation contributes three hydroxyl groups, enabling hydrogen bonding and hygroscopicity .

Synthesis and Industrial Applications

Synthesis Pathway

Mecoprop-trolamine is produced via a two-step process:

  • Synthesis of Mecoprop Acid: Chlorination of o-cresol followed by etherification with 2-chloropropionic acid yields racemic mecoprop .

  • Salt Formation: Reaction with triethanolamine in aqueous medium neutralizes the carboxylic acid group, forming the trolamine salt .

Historical Use in Herbicide Formulations

As a component of broad-spectrum herbicides like Trillion® , mecoprop-trolamine was applied at rates up to 0.55 kg/ha, often combined with 2,4-D and dicamba for synergistic effects . At CFB Gagetown, Canada, 50 kg of mecoprop (as various salts) treated 91 hectares in 1986 .

Physicochemical Properties

Table 1 summarizes key properties of mecoprop-trolamine derived from experimental data and analogous salts :

PropertyValueReference
Water Solubility7.95 × 10⁵ mg/L (20°C)
Vapor Pressure5.21 × 10⁻¹¹ mm Hg (25°C)
Log Kow (Octanol-Water)2.83–3.94
Dissociation Constant (pKa)3.105
Melting Point92–95°C (mecoprop acid)

The high water solubility and low volatility favor environmental mobility, necessitating careful management to prevent groundwater contamination .

Toxicological Profile

Acute Toxicity

  • Oral LD₅₀ (Rats): >2,500 mg/kg (low toxicity)

  • Dermal LD₅₀ (Rabbits): >2,000 mg/kg
    No acute mortality was observed in mammalian studies, aligning with the U.S. EPA’s Toxicity Class III designation .

Chronic and Subchronic Effects

Subchronic oral exposure in rodents induced dose-dependent hematological and renal changes:

  • 90-Day Rat Study:

    • 3,200 mg/kg/day: Reduced hemoglobin (−15%), erythrocytes (−12%), and neutrophil counts (−20%) .

    • Kidney Effects: Relative kidney weight increased by 18% at ≥400 mg/kg/day .

  • 52-Week Dog Study:

    • 64 mg/kg/day: Elevated blood urea (+35%) and liver enzyme activity (+22%) .

Carcinogenicity and Mutagenicity

A 24-month rat carcinogenicity study found no significant tumor incidence, though female mice showed elevated liver adenomas at 1,000 mg/kg/day . The European Commission concluded mecoprop lacks genotoxic potential under standard use conditions .

Environmental Fate and Ecotoxicology

Degradation Pathways

  • Soil Half-Life: 10–30 days (aerobic conditions)

  • Photolysis: Rapid degradation in aqueous media (t₁/₂ <48 hr)
    Major metabolites include 4-chloro-2-methylphenol and β-hydroxylated derivatives, which exhibit lower persistence .

Ecotoxicological Impacts

  • Aquatic Toxicity:

    • LC₅₀ (Rainbow Trout): 120 mg/L (96 hr)

    • EC₅₀ (Daphnia magna): 85 mg/L (48 hr)

  • Terrestrial Plants: EC₅₀ for non-target species ranges from 0.5–2.5 kg/ha .

Regulatory Status and Risk Management

Global Regulatory Actions

  • Canada: All racemic mecoprop formulations, including trolamine salts, were phased out by 2004 following PMRA re-evaluation .

  • European Union: Mecoprop-P (active isomer) remains approved under Regulation (EC) No 1107/2009, with strict application limits .

Exposure Mitigation Strategies

  • Occupational Limits: Acceptable Operator Exposure Level (AOEL) = 0.04 mg/kg/day

  • Environmental Monitoring: Recommended for soils with pH >7.5, where mobility increases due to anion formation .

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